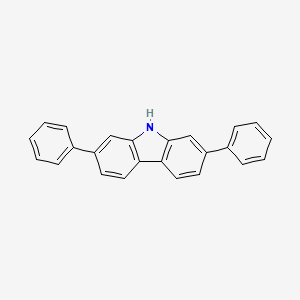

2,7-diphenyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-diphenyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLCIOKUOGGKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42448-04-4 | |

| Record name | 2,7-Diphenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-diphenyl-9H-carbazole: Structure, Properties, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced organic materials, carbazole derivatives have carved out a significant niche, underpinned by their unique electronic and photophysical properties. Among these, 2,7-diphenyl-9H-carbazole stands out as a pivotal molecular scaffold. Its rigid, electron-rich carbazole core, extended by phenyl substituents at the 2 and 7 positions, imparts a desirable combination of high thermal stability, excellent charge transport characteristics, and tunable optoelectronic properties. These attributes have positioned this compound as a crucial building block in the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a versatile intermediate in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, key physicochemical properties, and applications of this compound, offering valuable insights for researchers and professionals in the field.

Chemical Structure and Core Properties

This compound is an aromatic heterocyclic organic compound with the molecular formula C₂₄H₁₇N and a molecular weight of approximately 319.4 g/mol .[4] The core of the molecule is a 9H-carbazole, a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring. In this derivative, phenyl groups are attached to the carbon atoms at the 2 and 7 positions of the carbazole skeleton.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

The extended π-conjugation across the carbazole core and the appended phenyl rings is a key determinant of its electronic properties, facilitating efficient charge transport. The nitrogen atom in the carbazole ring possesses a lone pair of electrons, contributing to the electron-donating nature of the core.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient and versatile route to biaryl compounds. The typical starting material is 2,7-dibromo-9H-carbazole, which is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,7-Dibromo-9H-carbazole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dibromo-9H-carbazole (1.0 eq) and phenylboronic acid (2.2-2.5 eq) in a mixture of toluene and ethanol.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the base (e.g., K₂CO₃, 3.0-4.0 eq, dissolved in a minimal amount of water) to the reaction mixture.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to afford this compound as a white or off-white solid.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C24H17N | CID 66717301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 2,7-diphenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of High-Performance Organic Electronics

In the landscape of organic electronics, the carbazole moiety stands as a cornerstone, renowned for its robust thermal stability, excellent charge transport capabilities, and versatile functionalization.[1][2] Among its many derivatives, 2,7-diphenyl-9H-carbazole has emerged as a molecule of significant interest, particularly as a key building block for advanced materials in Organic Light-Emitting Diodes (OLEDs).[3] Its rigid, planar structure, extended by phenyl substituents at the 2 and 7 positions, creates a delocalized π-system that dictates its unique electronic and optical behaviors. This guide, intended for researchers and professionals in materials science and drug development, provides a deep dive into the essential photophysical and electrochemical properties of this compound, offering both fundamental understanding and practical experimental insights.

Section 1: Molecular Architecture and Synthesis

The defining feature of this compound is its carbazole core, a tricyclic aromatic amine, with phenyl groups attached at the 2 and 7 positions. This substitution pattern is crucial as it extends the π-conjugation of the molecule, directly influencing its electronic and photophysical properties.

DOT Script for Molecular Structure of this compound

Caption: Molecular structure of this compound.

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to couple aryl halides with arylboronic acids.

Synthetic Protocol: Suzuki-Miyaura Coupling

A typical synthesis involves the reaction of 2,7-dibromo-9H-carbazole with phenylboronic acid in the presence of a palladium catalyst and a base.

DOT Script for Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the synthesis of this compound.

Section 2: Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the absorption and emission of photons. These properties are fundamental to applications in OLEDs, sensors, and other optoelectronic devices.

UV-Visible Absorption

Photoluminescence

Upon excitation, this compound exhibits fluorescence, typically in the blue region of the electromagnetic spectrum. The emission originates from the relaxation of the excited singlet state (S₁) to the ground state (S₀).

Key Photophysical Parameters (Estimated based on related compounds):

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~350 nm | [4] |

| Emission Maximum (λem) | ~400-430 nm | [4] |

| Photoluminescence Quantum Yield (ΦPL) | High (expected > 0.5) | [4] |

| Fluorescence Lifetime (τf) | ~2-5 ns | [4] |

Note: The values presented are estimations based on closely related 2,7-disubstituted carbazole derivatives due to the lack of specific experimental data for this compound in the reviewed literature. Experimental verification is highly recommended.

Section 3: Electrochemical Properties

The electrochemical properties of this compound govern its ability to accept and donate electrons, which is critical for its function in electronic devices. These properties are typically investigated using cyclic voltammetry (CV).

Redox Behavior

The carbazole nitrogen is electron-rich and can be reversibly oxidized. The phenyl substituents at the 2 and 7 positions influence the oxidation potential. The extended conjugation generally stabilizes the resulting radical cation, potentially lowering the oxidation potential compared to the parent carbazole. While specific cyclic voltammetry data for this compound is not available in the provided search results, studies on similar 9-phenylcarbazole derivatives show reversible oxidation processes.[5]

HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that determine the charge injection and transport properties of a material. These can be estimated from cyclic voltammetry data.

-

HOMO Level: The HOMO energy level is related to the onset of the first oxidation potential and represents the energy required to remove an electron from the molecule.

-

LUMO Level: The LUMO energy level is related to the onset of the first reduction potential and represents the energy gained when an electron is added to the molecule.

For many carbazole derivatives, the HOMO levels are typically in the range of -5.4 to -6.0 eV, making them suitable as hole-transporting or host materials in OLEDs.[1][6]

DOT Script for Energy Level Diagram

Caption: A simplified energy level diagram showing the HOMO and LUMO.

Section 4: Experimental Protocols

To ensure the scientific integrity of research, it is imperative to follow standardized and validated experimental protocols. The following are step-by-step methodologies for characterizing the photophysical and electrochemical properties of this compound.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by the molecule as a function of wavelength.

-

Solution Preparation: Prepare a dilute solution of this compound (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., dichloromethane, THF, or cyclohexane). Ensure the compound is fully dissolved.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λabs).

Photoluminescence Spectroscopy

This technique measures the emission of light from the molecule after it has absorbed light.

-

Solution Preparation: Use the same solution prepared for UV-Vis absorption spectroscopy.

-

Instrument Setup: Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-700 nm) to record the fluorescence spectrum.

-

Data Analysis: Identify the wavelength of maximum emission (λem).

-

Quantum Yield Determination: The photoluminescence quantum yield (ΦPL) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

This electrochemical technique is used to probe the redox properties of the molecule.

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Sample Preparation: Dissolve a small amount of this compound (typically ~1 mM) in the electrolyte solution.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Scan the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.

-

Data Analysis: From the resulting voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc⁺/Fc couple, which has an absolute energy level of -4.8 eV):

EHOMO (eV) = -[Eoxonset vs Fc⁺/Fc + 4.8] ELUMO (eV) = -[Eredonset vs Fc⁺/Fc + 4.8]

Section 5: Applications in Organic Electronics

The favorable photophysical and electrochemical properties of this compound make it a promising material for various applications in organic electronics, most notably in OLEDs.

Host Material in Phosphorescent OLEDs (PhOLEDs)

Carbazole derivatives are widely used as host materials in PhOLEDs due to their high triplet energy, which is necessary to efficiently confine the triplet excitons of the phosphorescent guest emitter. The high thermal stability of the carbazole core also contributes to the operational lifetime of the device.[7]

DOT Script for a Simplified PhOLED Device Architecture

Caption: A typical multilayer structure of a phosphorescent OLED.

Conclusion

This compound stands as a molecule with significant potential in the field of organic electronics. Its synthesis via the robust Suzuki-Miyaura coupling allows for accessible production, while its inherent photophysical and electrochemical properties, stemming from its extended π-conjugated system, make it an attractive candidate for high-performance OLEDs and other optoelectronic applications. This guide has provided a foundational understanding of these key characteristics and the experimental methodologies required for their evaluation. Further research to precisely quantify the properties of this compound will undoubtedly unlock its full potential in the development of next-generation organic electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,7-diphenyl-9H-carbazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,7-diphenyl-9H-carbazole, a pivotal building block in the advancement of organic electronics. Carbazole derivatives are renowned for their robust thermal stability, excellent charge transport properties, and tunable electronic structure, making them indispensable in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1][2] This document offers a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it delineates a comprehensive characterization workflow, encompassing spectroscopic and thermal analysis techniques, to validate the synthesis and elucidate the material's critical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing both the theoretical underpinnings and practical methodologies for working with this important class of organic compounds.

Introduction: The Significance of this compound in Modern Electronics

The field of organic electronics has witnessed exponential growth, largely driven by the development of novel organic materials with tailored functionalities. Among these, carbazole-based compounds have emerged as a cornerstone due to their unique combination of properties, including high thermal and electrochemical stability, efficient hole transport, and a high photoluminescence quantum yield.[1] The 9H-carbazole core, a tricyclic aromatic amine, provides a rigid and planar structure that facilitates π-electron delocalization, which is essential for charge transport.[1]

The strategic functionalization of the carbazole scaffold allows for the fine-tuning of its electronic and photophysical properties.[1] Specifically, the introduction of phenyl groups at the 2 and 7 positions to form this compound (C₂₄H₁₇N) enhances the molecule's conjugation and thermal stability, making it a highly sought-after intermediate for the synthesis of host materials, hole-transporting layers (HTLs), and emissive layers in OLEDs.[3] The robust nature and versatile electronic characteristics of this compound also position it as a valuable compound for broader applications in organic electronics and materials science research.[3]

This guide will focus on a reproducible and scalable synthetic route to this compound and the critical analytical techniques required to confirm its identity, purity, and key performance-related properties.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, tolerance to a wide range of functional groups, and commercially available starting materials.[4][5] The general strategy involves the coupling of a dihalogenated carbazole precursor, typically 2,7-dibromo-9H-carbazole, with phenylboronic acid.

The Suzuki-Miyaura Coupling: A Causal Explanation

The choice of the Suzuki-Miyaura coupling is predicated on its well-established catalytic cycle, which ensures efficient and selective bond formation. The reaction is catalyzed by a palladium(0) complex and proceeds through three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2,7-dibromo-9H-carbazole, forming a palladium(II) intermediate.

-

Transmetalation: The phenyl group from the phenylboronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments (the carbazole and phenyl groups) are eliminated from the palladium complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

This catalytic cycle is highly efficient, allowing for the reaction to proceed with only a small amount of the palladium catalyst. The use of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocol: Step-by-Step Synthesis

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

2,7-Dibromo-9H-carbazole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[6]

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9H-carbazole (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to ensure an oxygen-free environment.[4]

-

Reaction: Heat the reaction mixture to reflux (typically around 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[4]

-

Extraction: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white to off-white solid.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

In-Depth Characterization of this compound

Thorough characterization is imperative to confirm the successful synthesis, purity, and properties of this compound. The following techniques provide a comprehensive analytical profile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the carbazole core and the pendant phenyl rings, as well as a characteristic signal for the N-H proton.

-

¹³C NMR: This analysis identifies the different carbon environments within the molecule. The spectrum will display unique resonances for the carbons of the carbazole skeleton and the phenyl substituents.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition (C₂₄H₁₇N).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the N-H stretch of the carbazole amine and the C-H and C=C stretching vibrations of the aromatic rings.

Thermal and Optical Properties

Thermogravimetric Analysis (TGA):

-

TGA is crucial for assessing the thermal stability of the material, a critical parameter for its application in electronic devices.[7] The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. A high decomposition temperature indicates good thermal stability.

Differential Scanning Calorimetry (DSC):

-

DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of the compound. A high Tg is desirable for amorphous thin films in OLEDs as it contributes to the morphological stability of the device.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

-

UV-Vis spectroscopy reveals the electronic absorption properties of the molecule, providing insights into its HOMO-LUMO gap.

-

PL spectroscopy is used to investigate the emission properties of the material, including its emission wavelength and quantum yield, which are fundamental for its use in light-emitting applications.

Expected Characterization Data

| Property | Expected Value/Observation | Technique |

| Molecular Formula | C₂₄H₁₇N | HRMS |

| Molecular Weight | 319.40 g/mol | MS |

| Appearance | White to light yellow crystalline powder | Visual Inspection |

| ¹H NMR | Aromatic proton signals in the range of 7.0-8.5 ppm; N-H proton signal | ¹H NMR |

| ¹³C NMR | Aromatic carbon signals in the range of 110-145 ppm | ¹³C NMR |

| Thermal Stability | High decomposition temperature | TGA |

| Purity | ≥98% | HPLC, GC |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a robust and efficient methodology for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a reliable pathway for obtaining this high-value organic material. Furthermore, the comprehensive characterization workflow outlined herein is essential for verifying the successful synthesis and evaluating the key properties that make this compound a critical component in the ongoing development of advanced organic electronic devices. The combination of a reliable synthetic route and thorough characterization empowers researchers to confidently utilize this versatile building block in their pursuit of next-generation technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

Theoretical and Computational Blueprint of 2,7-diphenyl-9H-carbazole: A Guide for Advanced Material and Drug Development

Abstract

Carbazole derivatives are foundational to the advancement of organic electronics and medicinal chemistry, prized for their exceptional charge transport characteristics and thermal resilience.[1] Among these, 2,7-diphenyl-9H-carbazole stands out as a particularly valuable scaffold. This guide provides an in-depth exploration of this compound through the lens of modern theoretical and computational chemistry. We will dissect its structural, electronic, and photophysical properties, offering a robust computational workflow for researchers. By elucidating the causality behind methodological choices, this document serves as a practical blueprint for scientists aiming to harness and modify this versatile molecule for next-generation applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents.

Introduction: The Significance of the 2,7-Disubstituted Carbazole Core

The carbazole moiety, a nitrogen-containing heterocyclic compound, is an electron-rich system that serves as a versatile building block in materials science and pharmacology.[2][3] Its rigid, planar structure facilitates efficient π-conjugation, which is essential for charge mobility in organic semiconductors.[1] Specifically, substitution at the 2 and 7 positions of the carbazole core allows for the extension of this conjugation, enabling fine-tuning of the molecule's electronic and optical properties.[2][4][5]

The addition of phenyl groups at these positions, creating this compound, enhances π-stacking interactions and modulates the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which are critical for charge injection and transport.[5] Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for predicting these properties before undertaking complex and costly synthesis.[6][7][8] These theoretical approaches allow us to model molecular geometries, electronic structures, and absorption/emission spectra with high accuracy, accelerating the design of novel materials for applications like OLEDs, solar cells, and drug discovery.[2][6][9]

Computational Methodology: A Validated Workflow

To reliably predict the behavior of this compound, a multi-step computational protocol is essential. This workflow ensures that calculations are based on a stable, realistic molecular structure and that the appropriate theoretical level is used for each property of interest.

Causality in Method Selection:

-

DFT for Ground State: DFT, particularly with hybrid functionals like B3LYP, provides a cost-effective and accurate description of the electron density and ground-state geometry of organic molecules.[4][5][6] The choice of a basis set, such as 6-311G(d,p), offers a good balance between computational expense and accuracy for capturing polarization effects.[5][6]

-

TD-DFT for Excited States: To investigate photophysical properties like UV-Vis absorption and fluorescence, TD-DFT is the standard method.[2][6] It calculates the electronic transition energies from the ground state to various excited states, providing a theoretical spectrum that can be directly compared with experimental data.

Step-by-Step Computational Protocol:

-

Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization (DFT):

-

Perform a full geometry optimization using DFT (e.g., B3LYP functional with a 6-311G(d,p) basis set).[5]

-

Self-Validation: The optimization must converge to a point where forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Calculate the vibrational frequencies at the same level of theory used for optimization.

-

Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Excited-State Calculations (TD-DFT):

-

Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.[9] These correspond to the peaks in the UV-Vis absorption spectrum.

-

To simulate emission (fluorescence), the geometry of the first excited state (S1) must be optimized, followed by a TD-DFT energy calculation to find the S1 -> S0 transition energy.

-

Computational Workflow Diagram:

Caption: A validated workflow for the computational analysis of this compound.

Structural and Electronic Properties

The geometry of this compound is non-planar. The phenyl rings at the 2 and 7 positions are twisted relative to the plane of the carbazole core. This dihedral angle is a critical parameter, as it influences the extent of π-conjugation and, consequently, the electronic properties. DFT calculations are crucial for accurately predicting these structural parameters.

| Parameter | Typical Calculated Value | Significance |

| C-N-C Angle (in carbazole) | ~108.4° | Indicates the geometry around the nitrogen atom.[10] |

| Phenyl-Carbazole Dihedral Angle | 40-55° | Governs the degree of π-conjugation; affects HOMO/LUMO levels.[11] |

| HOMO Energy | -5.7 to -6.0 eV | Relates to the ionization potential and hole injection capability.[12] |

| LUMO Energy | -0.8 to -1.4 eV | Relates to the electron affinity and electron injection capability.[6] |

| HOMO-LUMO Gap (Eg) | 4.5 - 5.2 eV | Determines the intrinsic electronic excitation energy and influences color.[6] |

Frontier Molecular Orbitals (FMOs): Computational analysis consistently shows that for this compound, the HOMO is primarily localized on the electron-rich carbazole core, particularly the nitrogen atom.[5] The LUMO, conversely, tends to be distributed across the entire π-conjugated system, including the appended phenyl rings.[5] This spatial separation of FMOs is characteristic of an intramolecular charge transfer (ICT) upon electronic excitation, a property vital for many optoelectronic applications.[5][13]

Photophysical Properties: Absorption and Emission

The photophysical behavior of this compound is dictated by its electronic structure. TD-DFT calculations allow for the simulation of its UV-Vis absorption spectrum.

-

Absorption: The primary absorption bands, typically observed in the 300-350 nm range, are attributed to spin-allowed π-π* electronic transitions originating from the carbazole moiety.[13] The presence of the phenyl groups extends the conjugation, often leading to a red-shift (shift to longer wavelengths) compared to unsubstituted carbazole.

-

Emission: Following photoexcitation, the molecule relaxes to the first excited state (S1). The subsequent decay back to the ground state (S0) can result in fluorescence. The emission wavelength is typically red-shifted relative to the absorption due to geometric relaxation in the excited state (Stokes shift). For carbazole derivatives, emission is often observed in the blue or violet region of the spectrum.[5][14]

| Property | Typical Calculated/Experimental Value | Implication for Applications |

| Max. Absorption (λ_abs) | ~330-350 nm | Corresponds to the π-π* transition of the carbazole system.[13][15] |

| Max. Emission (λ_em) | ~360-430 nm | Blue-violet fluorescence is desirable for OLED host materials.[11][14] |

| Oscillator Strength (f) | > 0.1 for major transitions | High values indicate strong, allowed transitions, leading to efficient light absorption. |

| Stokes Shift | ~30-80 nm | A significant Stokes shift is beneficial for reducing self-absorption in emissive devices. |

Applications and Future Directions

The theoretical insights into this compound's properties directly inform its practical applications.

-

OLEDs: Its high HOMO energy level facilitates efficient hole injection from the anode, making it an excellent candidate for hole-transporting materials (HTMs) or as a host material for phosphorescent emitters.[1] The wide energy gap and resulting blue emission are particularly sought after.[12]

-

Solar Cells: As an electron-rich donor unit, the this compound scaffold can be incorporated into donor-acceptor copolymers for bulk heterojunction solar cells.[2]

-

Drug Development: The carbazole nucleus is a known pharmacophore. Computational studies can predict how derivatives bind to biological targets, such as enzymes or receptors, guiding the synthesis of new anticancer or antimicrobial agents.[16]

Future computational work could explore the impact of further substitutions on the phenyl rings or the carbazole nitrogen, investigate its behavior in different solvent environments, or model its aggregation properties in the solid state, which are crucial for device performance.

Conclusion

Theoretical and computational chemistry provides a powerful, predictive framework for understanding and engineering molecules like this compound. By employing a validated DFT and TD-DFT workflow, researchers can accurately model its geometry, electronic structure, and photophysical characteristics. These insights are critical for rationally designing next-generation materials for organic electronics and for accelerating the discovery of new therapeutic agents, thereby bridging the gap between molecular theory and tangible technological and medical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pncalab.com [pncalab.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,7-diphenyl-9H-carbazole

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,7-diphenyl-9H-carbazole, a molecule of significant interest in the fields of materials science and drug development. Its unique photophysical properties, stemming from the extended π-conjugation of the carbazole core with phenyl substituents, make it a promising candidate for various applications, including organic light-emitting diodes (OLEDs) and pharmaceutical intermediates.[1] This document will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

The carbazole moiety is a well-established building block in the design of functional organic materials due to its rigid, electron-rich structure and excellent charge-transport properties.[1] Substitution at the 2 and 7 positions with phenyl groups extends the π-conjugated system, leading to distinct and tunable photophysical behaviors.[2] A thorough spectroscopic analysis is paramount to confirming the molecular structure, understanding its electronic properties, and predicting its performance in various applications. This guide will provide a detailed examination of the key spectroscopic techniques used to elucidate the structural and photophysical characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the successful synthesis of this compound.

Causality in Experimental Choices for NMR Analysis

The selection of an appropriate deuterated solvent is a critical first step in acquiring high-quality NMR spectra. The choice is dictated by the solubility of the analyte and the position of residual solvent peaks, which should not overlap with signals from the compound of interest. For aromatic compounds like this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The concentration of the sample is also a key parameter; typically, 5-10 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, while a higher concentration (20-50 mg) is often required for ¹³C NMR to achieve a sufficient signal-to-noise ratio.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse) with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time and a greater number of scans are typically necessary compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak (δ 77.16 ppm).

-

Diagram of the NMR Experimental Workflow

References

A Technical Guide to the Thermal Stability and Degradation of 2,7-diphenyl-9H-carbazole

Introduction: The Critical Role of Thermal Stability in Advanced Organic Electronics

2,7-diphenyl-9H-carbazole and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their widespread adoption stems from a unique combination of high charge carrier mobility, excellent film-forming properties, and a high triplet energy, which are crucial for achieving high-efficiency and long-lasting devices.[1][2] However, the operational lifetime and performance of these devices are intrinsically linked to the thermal stability of the constituent organic materials. As researchers and drug development professionals delve into novel applications, a comprehensive understanding of the thermal behavior of this compound is paramount. This guide provides an in-depth analysis of its thermal stability, degradation pathways, and the standardized methodologies for their evaluation, offering field-proven insights to ensure the development of robust and reliable next-generation technologies.

Fundamental Thermal Properties of this compound

The thermal stability of an organic semiconductor is quantified by several key parameters, primarily the decomposition temperature (Td) and the glass transition temperature (Tg). The Td indicates the threshold at which the material begins to chemically break down, while the Tg marks the transition from a rigid, glassy state to a more rubbery, amorphous state. For materials used in thin-film devices, a high Tg is critical for maintaining morphological stability during operation.

Carbazole derivatives are known for their rigid structure which contributes to their high thermal stability.[3] The introduction of phenyl groups at the 2 and 7 positions of the carbazole core further enhances this stability through increased π-conjugation and steric hindrance, which can restrict intermolecular motion and increase the energy required for bond cleavage.[1]

| Thermal Property | Typical Value Range | Significance in Device Performance |

| Decomposition Temperature (Td) | > 350 °C | Defines the upper limit for device fabrication and operating temperatures, preventing irreversible material degradation. |

| Glass Transition Temperature (Tg) | 120 - 200 °C | Ensures morphological stability of the amorphous thin film, preventing crystallization and performance degradation over time.[4] |

| Melting Temperature (Tm) | > 200 °C | Relevant for melt-processing techniques and understanding phase behavior. |

Mechanisms of Thermal Degradation: A Proposed Pathway

The thermal degradation of complex organic molecules like this compound is a multifaceted process. While a definitive, step-by-step mechanism is the subject of ongoing research, based on studies of related carbazole derivatives, a plausible degradation pathway can be proposed. The primary degradation is believed to be initiated by the homolytic cleavage of the weakest bonds in the molecule under thermal stress.

In the case of this compound, the C-N bonds within the carbazole ring are susceptible to scission at elevated temperatures. The dissociation energies of these bonds are influenced by the electronic nature of the substituents.[5] The phenyl groups, being aryl substituents, can delocalize electron density, which can influence the bond strengths within the carbazole core.[1]

A proposed degradation pathway likely involves:

-

Initiation: Homolytic cleavage of a C-N bond in the carbazole ring, forming radical intermediates.

-

Propagation: These highly reactive radicals can then initiate a chain reaction, leading to further fragmentation of the molecule. This can include the scission of C-C bonds between the carbazole core and the phenyl substituents.

-

Termination/Cross-linking: Radicals can combine to form more stable, and often polymeric, byproducts. This can lead to the formation of polycarbazole-like structures.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Evaluation of Thermal Stability: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of thermal stability data, a rigorous and self-validating experimental approach is essential. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the definitive method for determining the decomposition temperature (Td).

Step-by-Step Methodology:

-

Instrument Calibration: Prior to analysis, calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss and indium for temperature). This ensures the accuracy of the measurements.

-

Sample Preparation:

-

Ensure the this compound sample is homogenous and representative of the bulk material. If necessary, gently grind the sample to a fine, uniform powder.[6]

-

Using a calibrated microbalance, weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[6] The sample should be spread thinly and evenly across the bottom of the crucible to ensure uniform heating.[6]

-

-

Experimental Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment, preventing oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of at least 600 °C. A consistent heating rate is crucial for reproducibility.

-

-

Data Analysis and Validation:

-

Plot the sample mass (%) as a function of temperature.

-

The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

-

To validate the measurement, run a second sample from the same batch to ensure the Td is reproducible within an acceptable margin of error (e.g., ± 2 °C).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining the glass transition temperature (Tg).

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation:

-

Weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system. Prepare an identical empty, sealed pan to serve as the reference.

-

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This step removes the thermal history of the material.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).

-

Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan to ensure it represents the intrinsic property of the material.

-

-

Data Analysis and Validation:

-

Plot the heat flow as a function of temperature for the second heating scan.

-

The glass transition is observed as a step-like change in the baseline. The Tg is typically determined as the midpoint of this transition.[7]

-

For validation, analyze a second sample and ensure the Tg value is reproducible (e.g., ± 2 °C).

-

References

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes | MDPI [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. torontech.com [torontech.com]

- 7. thermalsupport.com [thermalsupport.com]

An In-Depth Technical Guide to the Solubility and Solution-Processing of 2,7-diphenyl-9H-carbazole

Foreword

2,7-diphenyl-9H-carbazole stands as a pivotal molecular scaffold in the landscape of organic electronics and advanced materials science. Its inherent photophysical properties, coupled with robust thermal and chemical stability, have positioned it as a premium building block for a myriad of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a sensitizer in photodynamic therapy. The translation of its intrinsic molecular advantages into high-performance devices and functional materials is, however, critically dependent on our ability to manipulate it at the supramolecular level. This manipulation begins with a fundamental understanding of its solubility and the subsequent mastery of its solution-processing.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the principles and practices governing the dissolution and thin-film formation of this compound. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower the reader to not only reproduce but also innovate upon the described methodologies. Every protocol is presented as a self-validating system, grounded in authoritative scientific literature, ensuring both technical accuracy and practical reliability.

The Molecular Architecture and its Implications for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle. The molecular structure of this compound, characterized by a large, rigid, and predominantly non-polar aromatic system, provides the initial clues to its solubility behavior.

The carbazole core, while containing a nitrogen heteroatom, is largely shielded by the bulky phenyl substituents at the 2 and 7 positions. This steric hindrance, combined with the extensive π-conjugated system, results in strong van der Waals forces and π-π stacking interactions between the solute molecules in the solid state. To achieve dissolution, a solvent must possess the ability to overcome these solute-solute interactions and form favorable solute-solvent interactions.

Qualitative Solubility Profile

Based on its structure, this compound is anticipated to exhibit favorable solubility in non-polar and moderately polar organic solvents that can engage in van der Waals and π-π interactions. Conversely, its solubility is expected to be limited in highly polar and protic solvents, such as water and lower alcohols, due to the energetic penalty of disrupting the strong hydrogen-bonding network of these solvents without compensatory solute-solvent interactions.

Quantitative Solubility Data

| Solvent | Class | Boiling Point (°C) | Estimated Solubility (mg/mL) at 25°C |

| Toluene | Aromatic | 111 | ~25 |

| Chloroform | Halogenated | 61 | ~50 |

| Dichloromethane (DCM) | Halogenated | 40 | ~45 |

| Tetrahydrofuran (THF) | Ether | 66 | ~30 |

| Acetone | Ketone | 56 | ~10 |

| Ethyl Acetate | Ester | 77 | ~15 |

| Hexane | Aliphatic | 69 | < 1 |

| Methanol | Alcohol | 65 | < 0.1 |

| Water | Protic | 100 | Insoluble |

Note: These values are estimates based on available data for similar compounds and should be experimentally verified for specific applications.

The Science of Solution-Processing: From Dissolution to Thin-Film Formation

The ability to process this compound from solution is a cornerstone of its utility, enabling the fabrication of large-area, uniform thin films with controlled morphology and thickness. The choice of solvent and deposition technique are paramount, as they directly influence the kinetics of solvent evaporation and the self-assembly of the molecules on the substrate, ultimately dictating the optoelectronic properties of the final film.

The Critical Role of the Solvent

The solvent is not merely a vehicle for the solute; it is an active participant in the film formation process. Key solvent properties that influence the final film morphology include:

-

Boiling Point and Vapor Pressure: Solvents with high boiling points and low vapor pressures evaporate slowly, allowing more time for the solute molecules to self-organize into a more ordered, crystalline film. Conversely, low-boiling-point solvents evaporate rapidly, often leading to amorphous or poorly ordered films.

-

Solute-Solvent Interactions: Strong solute-solvent interactions can lead to the formation of solvated aggregates in solution, which can influence the nucleation and growth of the thin film during solvent evaporation.

-

Surface Tension: The surface tension of the solvent affects the wetting of the solution on the substrate, which is crucial for achieving uniform film coverage.

Experimental Protocols for Solution-Processing

The following section provides detailed, step-by-step methodologies for the most common solution-processing techniques used for fabricating this compound thin films.

Spin-Coating: A Versatile and Reproducible Technique

Spin-coating is a widely used method for producing uniform thin films with controllable thickness. The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves behind a solid film.

-

Solution Preparation:

-

Dissolve this compound in a suitable solvent (e.g., chloroform, toluene, or THF) to the desired concentration (typically 1-20 mg/mL). The concentration will directly influence the final film thickness.

-

Ensure complete dissolution, using gentle heating or sonication if necessary.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could lead to defects in the film.

-

-

Substrate Preparation:

-

Thoroughly clean the substrate (e.g., glass, silicon wafer, ITO-coated glass) to ensure good wetting and adhesion. A typical cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

For some applications, a surface treatment, such as oxygen plasma or UV-ozone treatment, may be necessary to improve the surface energy of the substrate.

-

-

Spin-Coating Process:

-

Place the cleaned substrate on the spin-coater chuck and ensure it is centered.

-

Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover a significant portion of the surface.

-

Start the spin-coater. A typical two-step process is used:

-

Step 1 (Spreading): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

-

Step 2 (Thinning): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.

-

-

After the spinning process is complete, the film is typically baked on a hotplate at a moderate temperature (e.g., 60-100 °C) to remove any residual solvent.

-

-

Solvent Choice: Chloroform is often chosen for its high solubility and relatively fast evaporation rate, leading to the rapid formation of a solid film. Toluene, with its higher boiling point, allows for slower evaporation and can promote the formation of more crystalline films.

-

Concentration: Higher concentrations lead to thicker films as more solute is deposited per unit area.

-

Spin Speed: The final film thickness is primarily controlled by the high-speed spinning step. Higher speeds result in thinner films due to greater centrifugal force.

Drop-Casting: A Simple Method for Lab-Scale Fabrication

Drop-casting is a straightforward technique where a drop of the solution is dispensed onto a substrate and the solvent is allowed to evaporate slowly, leaving behind a film. While it is less controllable in terms of film thickness and uniformity compared to spin-coating, it is a useful method for rapid screening of materials and for applications where precise thickness control is not critical.

-

Solution Preparation: Prepare a filtered solution of this compound as described for spin-coating. The concentration will influence the overall amount of material deposited.

-

Substrate Preparation: Clean the substrate as described for spin-coating.

-

Deposition:

-

Place the substrate on a level surface.

-

Using a micropipette, carefully dispense a known volume of the solution onto the desired area of the substrate.

-

Cover the substrate with a petri dish or similar enclosure to slow down the solvent evaporation rate and prevent contamination from dust. This is crucial for obtaining more uniform and crystalline films.

-

-

Drying: Allow the solvent to evaporate completely at room temperature or on a hotplate at a low temperature.

A common issue with drop-casting is the "coffee ring" effect, where the solute is concentrated at the edge of the dried drop, leading to a non-uniform film. This can be mitigated by:

-

Using a solvent with a lower evaporation rate.

-

Increasing the viscosity of the solution.

-

Performing the evaporation in a solvent-saturated atmosphere.

Blade-Coating: A Scalable Technique for Large-Area Films

Blade-coating, also known as doctor-blading, is a technique that is well-suited for producing large-area films with uniform thickness, making it attractive for industrial-scale applications. A blade is moved at a constant speed and height over a substrate, spreading the solution into a uniform wet film.

-

Solution Preparation: Prepare a filtered solution with a slightly higher viscosity than that used for spin-coating to ensure a stable meniscus at the blade edge.

-

Substrate and Blade Setup:

-

Secure the substrate on a flat, level surface.

-

Set the gap between the blade and the substrate to the desired height, which will influence the wet film thickness.

-

-

Coating:

-

Dispense a line of the solution in front of the blade.

-

Move the blade across the substrate at a constant, controlled speed. The coating speed is a critical parameter for achieving a uniform film.

-

-

Drying: The coated substrate is then dried, typically on a hotplate, to remove the solvent. The drying conditions (temperature and time) will affect the final film morphology.

Visualization of Experimental Workflows

To provide a clear and concise understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for solution preparation and the three primary solution-processing techniques.

Caption: Workflow for the preparation of a this compound solution for processing.

Caption: Comparison of the primary steps in spin-coating, drop-casting, and blade-coating.

Influence of Solvent on Photophysical Properties

The choice of solvent not only dictates the film morphology but can also have a profound impact on the photophysical properties of the resulting this compound thin film. This is due to the influence of the local environment on the excited state of the molecule.

-

Solvatochromism: The absorption and emission spectra of this compound may exhibit a shift in wavelength depending on the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

-

Aggregation-Induced Emission (AIE): Some carbazole derivatives exhibit AIE, where they are non-emissive in dilute solutions but become highly luminescent in the aggregated state (i.e., in thin films or as nanoparticles). The choice of solvent and its evaporation rate can influence the degree of aggregation and, consequently, the AIE characteristics.

Conclusion and Future Outlook

The solubility and solution-processability of this compound are fundamental to unlocking its full potential in a wide range of applications. This guide has provided a comprehensive overview of the key principles and practical methodologies for handling this important molecule. A thorough understanding of the interplay between molecular structure, solvent properties, and processing conditions is essential for achieving the desired thin-film characteristics and, ultimately, high-performance devices.

Future research in this area will likely focus on the development of "greener" and more sustainable solvent systems, as well as advanced solution-processing techniques that offer even greater control over film morphology at the nanoscale. The continued exploration of the structure-property relationships in this compound and its derivatives will undoubtedly lead to the next generation of advanced organic materials.

An In-Depth Technical Guide to the Crystal Structure and Molecular Packing of 2,7-diphenyl-9H-carbazole

Abstract: This technical guide provides a comprehensive analysis of the crystal structure and molecular packing of 2,7-diphenyl-9H-carbazole, a key building block in the field of organic electronics. Leveraging crystallographic data, this document elucidates the three-dimensional arrangement of the molecule, details the intermolecular forces governing its solid-state architecture, and provides detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structure-property relationships in carbazole-based materials.

Introduction: The Significance of this compound in Materials Science

Carbazole and its derivatives have emerged as a critical class of materials in the advancement of organic electronics.[1] Their inherent properties, such as excellent thermal and chemical stability, combined with their favorable charge transport characteristics, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The 9H-carbazole core, a tricyclic aromatic amine, provides a rigid and planar scaffold that can be readily functionalized at various positions to fine-tune its optoelectronic properties.

This compound, in particular, has garnered significant attention. The introduction of phenyl groups at the 2 and 7 positions of the carbazole core extends the π-conjugation of the molecule, which can influence its charge mobility and emission characteristics. A thorough understanding of its solid-state structure is paramount, as the molecular packing in the crystal lattice directly impacts key material properties such as charge transport efficiency and photoluminescence. This guide provides a detailed exploration of the crystal structure of this compound, offering insights into the intermolecular interactions that dictate its supramolecular assembly.

Synthesis and Crystal Growth of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient arylation of the carbazole core. The typical synthetic route involves the coupling of 2,7-dibromo-9H-carbazole with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,7-dibromo-9H-carbazole

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9H-carbazole (1.0 equiv.), phenylboronic acid (2.2-2.5 equiv.), and potassium carbonate (4.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask. Bubble the inert gas through the solvent mixture for 15-20 minutes prior to addition. Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings due to its ability to readily undergo the necessary oxidative addition and reductive elimination steps in the catalytic cycle.

-

Base: The base (K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid for transfer of the phenyl group to the palladium center.

-

Solvent System: The mixed solvent system of toluene, ethanol, and water provides a suitable medium for dissolving the reactants and facilitating the reaction. The presence of water is often necessary for the efficient functioning of the base.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Single Crystal Growth

Obtaining high-quality single crystals is essential for X-ray diffraction analysis. For this compound, single crystals suitable for analysis have been grown by repeated crystallization from dimethylformamide (DMF).[3]

Experimental Protocol: Slow Evaporation

-

Solution Preparation: Dissolve the purified this compound in a minimal amount of hot DMF to create a saturated or near-saturated solution.

-

Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug to remove any insoluble impurities.

-

Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

-

Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound will form.

-

Harvesting: Carefully decant the mother liquor and wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any residual impurities.

Crystallographic Analysis of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 705361.[4]

Crystal Data and Structure Refinement

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| CCDC Deposition Number | 705361 |

| Empirical Formula | C₂₄H₁₇N |

| Formula Weight | 319.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.85 |

| b (Å) | 5.80 |

| c (Å) | 24.18 |

| α (°) | 90 |

| β (°) | 98.7 |

| γ (°) | 90 |

| Volume (ų) | 1641 |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | MoKα (λ = 0.71073 Å) |

Molecular Geometry

The carbazole core of the molecule is nearly planar, a common feature of this heterocyclic system. The two phenyl rings at the 2 and 7 positions are twisted with respect to the plane of the carbazole moiety. This dihedral angle is a critical structural parameter as it influences the extent of π-conjugation and can affect the electronic properties of the molecule. The slight curvature of the individual molecules is also a notable feature observed in the crystal lattice.[3]

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or molecular packing, is governed by a network of non-covalent intermolecular interactions. These interactions are fundamental to understanding the macroscopic properties of the material.

Dominant Intermolecular Interactions

In the crystal structure of this compound, the molecular packing is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions.

-

N-H···π Interactions: The hydrogen atom of the N-H group in the carbazole core can participate in hydrogen bonding. In the absence of strong hydrogen bond acceptors, weaker N-H···π interactions with the electron-rich phenyl rings of neighboring molecules are likely to play a significant role in the crystal packing.

-

π-π Stacking: The planar aromatic rings of the carbazole core and the appended phenyl groups facilitate π-π stacking interactions between adjacent molecules. These interactions are crucial for charge transport in organic semiconductors, with the degree of orbital overlap between stacked molecules influencing the charge mobility. The packing of the slightly curved individual molecules within the crystal lattice is a key feature of this compound.[3]

The interplay of these interactions leads to a specific three-dimensional supramolecular architecture.

Diagram of Molecular Packing Interactions

Caption: Intermolecular interactions in this compound.

Characterization Techniques

A comprehensive characterization of this compound is essential to confirm its identity, purity, and properties.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[4]

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of KBr and pressing it into a thin disk. Record the spectrum over a range of 4000-400 cm⁻¹.[5]

Single-Crystal X-ray Diffraction (SCXRD):

-

Mount a suitable single crystal on a goniometer. Collect diffraction data at a controlled temperature (e.g., 293 K) using a diffractometer with MoKα radiation. Solve and refine the structure using appropriate software packages.

Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to characterization.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and molecular packing of this compound. The synthesis via Suzuki-Miyaura coupling and the methodology for single crystal growth have been outlined with detailed experimental protocols. The crystallographic analysis reveals a monoclinic crystal system with a P2₁/n space group, and the molecular packing is characterized by a network of N-H···π and π-π stacking interactions. This fundamental understanding of the solid-state structure of this compound is crucial for the rational design and development of new high-performance materials for organic electronic applications. The provided protocols for synthesis and characterization serve as a valuable resource for researchers in the field.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCDC CIF [chem.gla.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Energy Levels of 2,7-diphenyl-9H-carbazole

Abstract